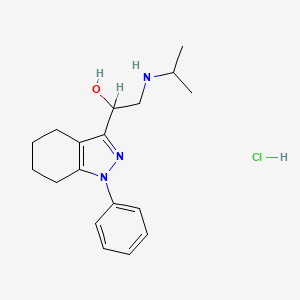
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride is a synthetic organic compound It belongs to the class of indazole derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Methanol Group: This step may involve the reduction of a corresponding ester or aldehyde.
Substitution with Isopropylamino Group: This can be done through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the indazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Study of its effects on cellular processes and signaling pathways.
Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
1H-Indazole-3-ethanol: Similar structure with an ethanol group instead of methanol.
1H-Indazole-3-methanamine: Contains an amine group instead of the isopropylamino group.
Uniqueness
1H-Indazole-3-methanol, 4,5,6,7-tetrahydro-alpha-((isopropylamino)methyl)-1-phenyl-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Propiedades
Número CAS |
23595-01-9 |
|---|---|
Fórmula molecular |
C18H26ClN3O |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C18H25N3O.ClH/c1-13(2)19-12-17(22)18-15-10-6-7-11-16(15)21(20-18)14-8-4-3-5-9-14;/h3-5,8-9,13,17,19,22H,6-7,10-12H2,1-2H3;1H |
Clave InChI |
AZJSIILBJXAPQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(C1=NN(C2=C1CCCC2)C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


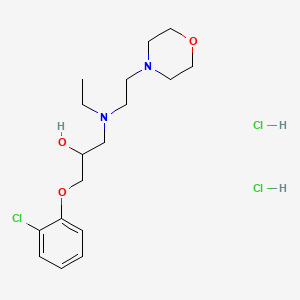
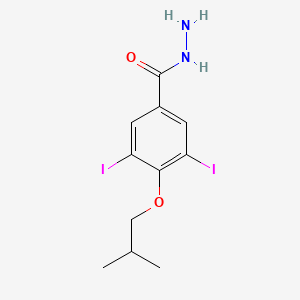
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline](/img/structure/B14705665.png)


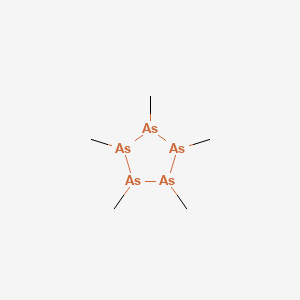
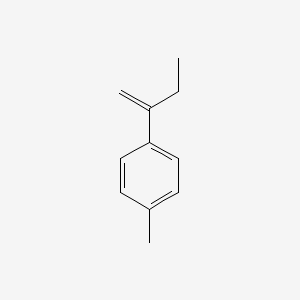


![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
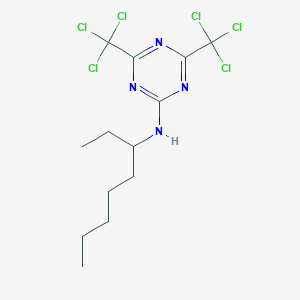

![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
